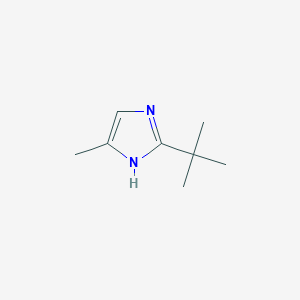

2-tert-butyl-4-methyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in modern chemical and biological sciences. nih.govchemsociety.org.ng Its importance stems from its presence in a multitude of natural products, including the essential amino acid histidine and the neurotransmitter histamine. nih.govuni.lu This biological prevalence has made the imidazole nucleus a focal point in medicinal chemistry. pitt.eduresearchgate.netfrontiersin.orgeuropa.eu Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgeuropa.eunih.gov

The unique electronic characteristics of the imidazole ring, being electron-rich and capable of acting as both a hydrogen bond donor and acceptor, allow it to bind effectively to a wide array of enzymes and receptors. nih.govbarcelonafinechemicals.com This versatility makes it a valuable scaffold for designing new therapeutic agents. nih.gov Beyond medicine, imidazole motifs are integral to materials science, finding applications as components of ionic liquids, dyes for solar cells, and catalysts in various chemical transformations. sigmaaldrich.comacs.org

Historical Context of Imidazole Synthesis and Functionalization

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring. frontiersin.orgnih.govnih.gov His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849), a process that, despite often resulting in low yields, is still relevant for producing certain C-substituted imidazoles. nih.govnih.gov

Since this initial discovery, a plethora of synthetic methodologies have been developed to construct and functionalize the imidazole ring, granting access to a diverse range of derivatives. nih.gov These methods include multicomponent reactions like the Radziszewski synthesis, which allows for the preparation of 2,4,5-trisubstituted imidazoles. Modern synthetic chemistry has further expanded the toolkit with the advent of microwave-assisted protocols and metal-catalyzed cross-coupling reactions, which offer more efficient and controlled routes to specifically substituted imidazoles. uni.lunih.govsigmaaldrich.com These advancements have been crucial in exploring the structure-activity relationships of imidazole derivatives in various scientific fields. nih.gov

Overview of Key Imidazole Structural Motifs and Their Academic Relevance

The functional diversity of imidazoles is largely dictated by the nature and position of substituents on the ring. Key structural motifs, such as 2,4-disubstituted and 2,4,5-trisubstituted imidazoles, are of significant academic interest because the substituents profoundly influence the molecule's steric and electronic properties.

For instance, in medicinal chemistry, the strategic placement of different groups on the imidazole scaffold is a common strategy for developing highly selective kinase inhibitors. nih.gov The substituents can be tailored to fit precisely into the binding pockets of target enzymes. In materials science, the imidazole ring can serve as a versatile building block—acting as an electron donor, acceptor, or a linker within larger conjugated systems for applications such as dye-sensitized solar cells. acs.org The ability to selectively functionalize the N-1 position is also critical, as it allows for the attachment of various side chains that can modulate solubility, stability, and biological activity. sigmaaldrich.com

Specific Contextualization of 2-tert-butyl-4-methyl-1H-imidazole within Substituted Imidazole Research

Specific research singling out this compound is scarce in the available scientific literature. However, we can infer its significance by analyzing its structural components within the context of known synthetic methods and structure-activity relationships for 2,4-disubstituted imidazoles.

The synthesis of 2,4-disubstituted imidazoles can be achieved through various routes, including one-pot procedures involving the condensation of α-dicarbonyl compounds, aldehydes, and ammonia, or via multi-step sequences. For a compound like this compound, a potential synthetic strategy could involve the reaction of an appropriate amidine (in this case, pivalamidine, to install the tert-butyl group at the C2 position) with a suitable α-haloketone.

While no specific data for this compound is readily available, the properties of a closely related compound, 2-tert-butyl-1H-imidazole , are documented and provided below for contextual reference.

Table 1: Physicochemical Properties of 2-tert-butyl-1H-imidazole

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-tert-butyl-1H-imidazole | |

| Molecular Formula | C₇H₁₂N₂ | |

| Molecular Weight | 124.18 g/mol | |

| CAS Number | 36947-69-0 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

| XLogP3-AA (Predicted) | 1.8 | |

This data for a structurally similar molecule highlights the basic physicochemical characteristics that one might expect for imidazoles bearing a tert-butyl substituent. The study of specifically substituted imidazoles like this compound continues to be an area of interest, as even minor structural modifications can lead to significant changes in chemical behavior and biological function.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMWXWGCHIXJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthetic Approaches for 2-tert-butyl-4-methyl-1H-imidazole

Direct synthetic methods aim to construct the this compound scaffold or functionalize a pre-existing imidazole (B134444) ring to achieve the target structure. These strategies can be broadly categorized into alkylation-based methods and condensation reactions for the formation of the imidazole core.

Alkylation-Based Strategies

Alkylation strategies involve the introduction of alkyl groups onto a pre-formed imidazole ring. This can occur at either a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation) of the imidazole nucleus.

The N-alkylation of unsymmetrical imidazoles, such as a hypothetical this compound precursor, is a common transformation. However, it often yields a mixture of regioisomers. The development of regioselective N-alkylation protocols is crucial for controlling the position of the incoming alkyl group. The regioselectivity is influenced by several factors, including the nature of the substituent on the imidazole ring, the type of alkylating agent used, and the reaction conditions. nih.gov For instance, in the N-alkylation of 2-methylimidazole, the ratio of the resulting isomeric products is dependent on these factors. nih.gov

While specific protocols for the regioselective N-alkylation of this compound are not extensively documented in readily available literature, general principles can be applied. The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been shown to be effective in directing the regioselectivity of N-alkylation in complex arylated imidazoles. nih.gov This strategy involves the protection of one of the nitrogen atoms, followed by alkylation of the unprotected nitrogen and subsequent deprotection. nih.gov Another approach to achieve regioselectivity is through phase-transfer catalysis (PTC), which can control the concentration of the reactive imidazolide (B1226674) anion in the reaction phase. phasetransfercatalysis.com

| Factor | Influence on Regioselectivity |

| Substituent Effects | Electron-donating or withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms. |

| Steric Hindrance | Bulky substituents can direct the alkylation to the less sterically hindered nitrogen atom. |

| Alkylating Agent | The nature and size of the alkylating agent can affect the regiochemical outcome. |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the ratio of N-alkylated isomers. |

Table 1: Factors Influencing Regioselective N-Alkylation of Imidazoles

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. acs.org Transition-metal-catalyzed C-H activation is a prominent strategy for the direct arylation and alkylation of heterocycles, including imidazoles. nih.govwiley.com

For a molecule like this compound, direct C-H functionalization could potentially be used to introduce substituents at the C-5 position. Palladium catalysis, in particular, has been widely employed for the C-H arylation of imidazoles. nih.gov The regioselectivity of these reactions can often be controlled by the use of directing groups. nih.gov While specific examples of directed C-H functionalization on this compound are not prevalent in the literature, general methodologies developed for other substituted imidazoles could likely be adapted. These methods often employ a palladium catalyst in the presence of a suitable ligand and base. nih.gov

Condensation Reactions for Imidazole Ring Formation

Condensation reactions provide a direct route to the imidazole ring system from acyclic precursors. These methods are highly valuable for the de novo synthesis of substituted imidazoles.

The Debus-Radziszewski reaction is a classic and versatile method for synthesizing imidazoles. wikipedia.orgscribd.com It is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.org

To synthesize this compound via the Debus-Radziszewski reaction, the required starting materials would be methylglyoxal (B44143) (a 1,2-dicarbonyl compound), pivalaldehyde (the aldehyde that provides the 2-tert-butyl group), and ammonia.

Despite its utility, the classical Debus-Radziszewski reaction can sometimes suffer from low yields. researchgate.net Consequently, numerous modifications have been developed to improve its efficiency. These adaptations include the use of various catalysts and reaction conditions, such as microwave irradiation or sonication, to enhance reaction rates and yields. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govscirp.org The Debus-Radziszewski reaction is itself an example of an MCR. wikipedia.org MCRs are particularly well-suited for the synthesis of diverse libraries of substituted imidazoles. researchgate.net

The synthesis of 2,4-disubstituted imidazoles has been achieved through a catalyst-free [3+2] cyclization of vinyl azides with amidines, showcasing a modern MCR approach. acs.org For the specific synthesis of this compound, a four-component reaction could be envisioned. One such approach is the reaction of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). researchgate.net The use of an appropriate 1,2-diketone (methylglyoxal), aldehyde (pivalaldehyde), and ammonia source (ammonium acetate) could potentially yield the target molecule. The development of novel catalysts, including bismuth(III) triflate and various nanocatalysts, has further expanded the scope and efficiency of MCRs for imidazole synthesis. scirp.org

Cyclization Reactions and Intramolecular Annulation Methodologies

The formation of the imidazole ring is the cornerstone of synthesis. Classical methods, which remain relevant, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This is known as the Debus-Radziszewski imidazole synthesis. researchgate.netwikipedia.org By selecting the appropriate diketone and aldehyde precursors, various substituted imidazoles can be prepared. researchgate.net

More modern approaches offer greater control and efficiency. A notable strategy is the [3+2] cyclization of vinyl azides with amidines, which can be performed under catalyst-free conditions. nih.govacs.org This method involves the reaction of a vinyl azide (B81097) with an amidine, where the choice of reactants dictates the substitution pattern on the final imidazole product. After screening various parameters, optimal conditions for such transformations often involve using a base like DBU in a solvent such as acetonitrile (B52724). nih.gov

Intramolecular annulation presents another powerful technique for constructing fused imidazole systems, which can be precursors to the desired compound. For instance, N-Boc-2-alkynyl-4-bromo-5-methylimidazoles can undergo silver carbonate/trifluoroacetic acid-mediated intramolecular annulation. researchgate.net This reaction proceeds with high regioselectivity, yielding six-membered ring products exclusively. researchgate.net Such strategies highlight the potential for creating complex imidazole derivatives through controlled cyclization pathways.

Synthesis of Related tert-Butyl and Methyl Imidazole Derivatives (Analogous Approaches)

The synthetic routes to closely related structural analogs provide valuable insight into the potential pathways for synthesizing this compound. These analogous approaches demonstrate the versatility of imidazole synthesis and the methods for introducing key functional groups.

The synthesis of the parent compound, 2-tert-butyl-1H-imidazole, is a key starting point. nih.gov Its derivatives are also of significant interest. A notable example is the preparation of 1-tert-butyl-2-diphenylphosphino-imidazole. This is achieved through the metalation of 1-tert-butylimidazole, a sterically demanding precursor, followed by a reaction with diphenylchlorophosphane. researchgate.net The resulting phosphino-imidazole can be further subjected to oxidation and complexation reactions. researchgate.net The synthesis of 1-tert-butyl-1H-imidazole itself can be accomplished via several routes, including a multi-step process starting from tert-butyl isothiocyanate. chemicalbook.com

A catalyst-free approach for synthesizing 2,4-disubstituted-1H-imidazoles has been developed, which can be applied to tert-butyl containing derivatives. acs.org For example, the reaction leading to 4-(4-(tert-Butyl)phenyl)-2-phenyl-1H-imidazole involves reacting the appropriate vinyl azide and amidine and results in a high yield. acs.org

Table 1: Synthesis of a 2,4-disubstituted Imidazole Derivative

| Product | Yield | Starting Materials | Conditions | Reference |

|---|

The synthesis of derivatives containing the 4-methylimidazole (B133652) core is well-documented. These compounds often serve as building blocks in medicinal chemistry. researchgate.net For instance, starting from 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 position of the imidazole ring can be derivatized with various alkyl groups. researchgate.net Furthermore, 4-methylimidazole-2-carboxylic acid has been synthesized from 4-methylimidazole in a four-step process involving N-benzyl protection, acylation, debenzylation, and ester hydrolysis, with a total yield of 65%. researchgate.net This protocol was optimized for solvent, base, temperature, and reaction time to ensure high yields using inexpensive reagents. researchgate.net Another approach involves the lithiation of an N-protected imidazole, which can then be substituted at the desired position. google.com

The synthesis of the isomeric 5-tert-butyl-4-methylimidazole involves similar principles of heterocyclic construction. Alkylation and condensation reactions are typical methods employed. One potential route involves the reaction of an appropriate α-aminoketone with an imidate, or the cyclization of a diamine precursor. The synthesis of the related 4-tert-butylimidazole has been reported with a 78% yield from the corresponding 4-tosyl-2-oxazoline intermediate, which is treated with ammonia in methanol (B129727) in a sealed tube at elevated temperatures. clockss.org This suggests a possible pathway where a suitably substituted oxazoline (B21484) could serve as a precursor to the 5-tert-butyl-4-methyl isomer.

The protection of the imidazole nitrogen is a critical step in many synthetic sequences, preventing unwanted side reactions and directing substitution to the carbon atoms of the ring. The tert-butyloxycarbonyl (Boc) group is a common N-protecting group. For example, tert-butyl 2,4-dihalogeno-5-methyl-1H-imidazole-1-carboxylates are synthesized as intermediates for further cross-coupling reactions. researchgate.net

Another versatile method for protecting the imidazole nitrogen involves reaction with triethyl or trimethyl orthoformate to form orthoamides. researchgate.netacs.org This dialkoxymethyl protecting group facilitates metalation at the C-2 position and can be readily removed under neutral or acidic conditions at room temperature. researchgate.net

N-substitution can also be achieved by reacting the imidazole with an alkylating agent in the presence of a base. A series of N-substituted imidazole derivatives can be synthesized by first reacting the imidazole nucleus with ethyl chloroacetate (B1199739) in dry acetone (B3395972) with anhydrous potassium carbonate to form an imidazole ester intermediate. nih.gov This intermediate can then be reacted with various amines to yield the desired N-substituted products. nih.gov

Table 2: Representative N-Substitution Reaction

| Reactants | Base | Solvent | Product | Yield | Reference |

|---|

Advanced Synthetic Techniques and Optimization of Reaction Conditions

To improve yields, reduce reaction times, and enhance selectivity, various advanced synthetic techniques have been applied to imidazole synthesis. Microwave-assisted synthesis has been shown to provide a simple and efficient solventless method for producing substituted imidazoles. wikipedia.org

Optimization of reaction conditions is crucial for the successful synthesis of sterically hindered imidazoles. This often involves a systematic screening of solvents, bases, and catalysts. For the [3+2] cyclization of vinyl azides and amidines, various solvents (DMSO, NMP, water) and bases were tested, with DBU in acetonitrile proving to be the optimal combination. nih.gov It was noted that in the absence of the DBU base, no product formation was observed. nih.gov

Solid-phase synthesis represents another advanced approach, particularly for constructing complex molecules like peptides that incorporate imidazole-containing building blocks. rsc.org This methodology allows for efficient, stepwise elaboration and purification. rsc.org Furthermore, catalyst-free protocols are gaining attention as they offer milder reaction conditions and avoid potential metal contamination in the final products. nih.govrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Imidazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise functionalization of the imidazole core.

Regioselective Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been effectively employed for the alkynylation of imidazole scaffolds. An efficient method for the regioselective Sonogashira cross-coupling of 9-substituted 2,8-diiodopurines has been developed, where the regioselectivity is controlled by the choice of the palladium catalyst's ligand. rsc.org For instance, using a catalyst with a monodentate ligand like Pd(PPh₃)₄ favors alkynylation at the C2 position. rsc.org Conversely, employing catalysts with bidentate or electron-rich monodentate phosphine (B1218219) ligands, or Pd₂(dba)₃·CHCl₃, shifts the preferred coupling site to the C8-position. rsc.org

Research has also demonstrated the synthesis of 2,3-diiodinated diphenylacetylene (B1204595) and iodinated meta-terphenylacetylene derivatives through highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. nih.gov The coupling selectively occurs at the terminal C-I bonds, which are less sterically hindered and more reactive. nih.gov Furthermore, a novel application of an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, facilitates room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. nih.gov This method offers high yields, excellent functional group tolerance, and broad reaction compatibility. nih.gov

A study on tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate reported a regioselective cross-coupling reaction that provides access to 2,4-dialkynylated and 2-alkynylated-4-arylated-1H-imidazole-1-carboxylates in good to excellent yields under mild conditions. researchgate.net

Table 1: Regioselective Sonogashira Cross-Coupling Reactions

| Substrate | Catalyst/Ligand | Position of Alkynylation | Reference |

| 9-substituted 2,8-diiodopurines | Pd(PPh₃)₄ (monodentate) | C2 | rsc.org |

| 9-substituted 2,8-diiodopurines | Pd₂(dba)₃·CHCl₃ or bidentate/electron-rich monodentate phosphine ligands | C8 | rsc.org |

| 5-substituted-1,2,3-triiodobenzene | Palladium catalyst | Terminal C-I bonds | nih.gov |

| tert-Butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate | Palladium catalyst | C2 and C4 | researchgate.net |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a versatile method for creating carbon-carbon bonds. This reaction has been utilized for the modification of imidazole derivatives. For example, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide reacts with various phenylboronic acids in a Suzuki-Miyaura cross-coupling to form 5-biphenyl derivatives of 4H-imidazole-N-oxide. nih.gov The choice of an iodo-substituted derivative as the starting material is strategic, as iodoarenes exhibit high reactivity and lead to quantitative yields of biphenyl (B1667301) products under classic Suzuki conditions. nih.gov

The effectiveness of Suzuki-Miyaura coupling can be influenced by the protecting groups on the imidazole ring. For instance, while a methyl-imidazole may only yield a trace amount of product, a trityl-protected imidazole electrophile can lead to good yields. nih.gov The reaction conditions, such as the solvent system, also play a crucial role. While THF with water as a cosolvent is generally effective, some heterocyclic substrate combinations benefit from using THF with an aqueous potassium phosphate (B84403) solution to achieve higher yields. nih.gov

Highly-functionalized pyridine (B92270) and pyrazole (B372694) derivatives bearing trifluoromethyl substituents have been synthesized using Suzuki-Miyaura cross-coupling protocols. rsc.org Furthermore, the Suzuki methodology has been identified as the most effective palladium-catalyzed cross-coupling reaction for the synthesis of enantiomerically pure 2-propylsuccinyl imidazole derivatives from chiral alkenyl boronate esters. rsc.org

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for forming aromatic C-N bonds. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine addition, deprotonation, and reductive elimination. wikipedia.org

The development of various generations of catalyst systems has expanded the utility of the Buchwald-Hartwig reaction, allowing for the coupling of virtually any amine with a wide range of aryl partners under increasingly mild conditions. wikipedia.org The choice of ligand is critical to the success of the reaction. For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in the first reliable extension of this reaction to primary amines. wikipedia.org More recently, bulky, electron-rich monophosphine ligands have demonstrated excellent performance in the palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides, including those that are deactivated. rsc.org

The reaction conditions can be optimized for specific applications. For example, the use of a soluble, functional group-tolerant, homogeneous base like DBU with ligands such as XantPhos has been shown to be effective. chemrxiv.org This system is applicable to a diverse range of aminations in both batch and continuous flow setups. chemrxiv.org

Stereoselective Synthesis and Chiral Induction in Imidazole Derivatives

The synthesis of chiral imidazole derivatives is of significant interest, particularly for applications in medicinal chemistry. While direct stereoselective synthesis of the this compound core is not extensively detailed in the provided context, the principles of chiral induction in related systems are relevant.

Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) has been employed as a chiral derivatizing agent to determine the absolute configuration of β-chiral aminoalcohols. researchgate.net This is achieved by preparing TBBA esters of the aminoalcohols and analyzing them by NMR spectroscopy. researchgate.net The differential shielding effects of the TBBA benzimidazole (B57391) group on the substituents of the chiral center allow for the assignment of the absolute configuration. researchgate.net This methodology highlights the potential for using chiral auxiliaries to control and analyze stereochemistry in imidazole-containing molecules.

Furthermore, the Suzuki methodology has been successfully applied to the synthesis of enantiomerically pure 2-propylsuccinyl imidazole derivatives starting from chiral alkenyl boronate esters, demonstrating a pathway to chiral imidazole-containing structures. rsc.org

Solvent-Free and Mechanochemical Synthesis Protocols for Imidazoles

In line with the principles of green chemistry, solvent-free and mechanochemical methods for imidazole synthesis have gained attention. These approaches aim to reduce waste, energy consumption, and the use of hazardous solvents.

A catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles has been developed through a [3 + 2] cyclization of vinyl azides with amidines. acs.orgnih.gov This method provides a straightforward route to substituted imidazoles without the need for a metal catalyst.

Solvent-free conditions have also been successfully applied to the synthesis of 2,4,5-trisubstituted imidazoles. One such method involves the reaction of benzil (B1666583), aldehydes, and ammonium acetate in the presence of trichloromelamine (B80692) as a catalyst at 110 °C. researchgate.net This protocol is noted for its short reaction times, high yields, and simple work-up. researchgate.net

Regioselectivity and Chemoselectivity in Synthetic Pathways

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules to avoid the formation of undesired isomers and byproducts. In the context of imidazole synthesis, these factors are often dictated by the choice of catalysts, ligands, and reaction conditions.

As discussed in the context of the Sonogashira reaction, the regioselectivity of alkynylation on di-iodinated purine (B94841) systems can be effectively controlled by the nature of the palladium catalyst's ligand. rsc.org Monodentate ligands favor reaction at the C2 position, while bidentate or electron-rich monodentate ligands direct the coupling to the C8 position. rsc.org This catalyst-controlled regioselectivity is a powerful strategy for selectively functionalizing specific positions on a heterocyclic core.

Similarly, in the Suzuki-Miyaura coupling of 3-iodo-5-bromoindoles, careful control of the reaction temperature allowed for selective mono-coupling at the more reactive 3-iodo position, leaving the 5-bromo position available for subsequent functionalization. thieme-connect.de

A method for the regioselective nitrosylation of imidazopyridines via C(sp²)-H bond functionalization using tert-butyl nitrite (B80452) has also been developed. nih.gov This reaction proceeds under mild conditions and provides a library of 3-nitrosoimidazopyridines in high yields, demonstrating excellent regioselectivity for the C3 position. nih.gov

Furthermore, a regioselective synthesis of 1,4-disubstituted imidazoles has been achieved through a protocol involving a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization with an amine nucleophile. nih.gov This method provides the desired products with complete regioselectivity and is tolerant of a diverse range of N-substituents. nih.gov

Control of Substitution Patterns on the Imidazole Ring

Achieving a desired substitution pattern on the imidazole ring, for instance, the 2,4-disubstitution seen in this compound, is a central challenge in heterocyclic chemistry. The regioselectivity of the synthesis is paramount, and various strategies have been developed to direct substituents to specific positions. rsc.org The choice of synthetic route often dictates the final arrangement of functional groups.

One effective strategy for synthesizing 2,4-disubstituted-1H-imidazoles involves the [3+2] cyclization of vinyl azides with amidines. This catalyst-free method provides a direct route to the imidazole core. For example, the reaction of a vinyl azide with an amidine can be optimized to produce high yields of the desired disubstituted product. The reaction proceeds by forming the C2-N3 and C4-C5 bonds of the imidazole ring. While a specific synthesis for this compound is not detailed, analogous syntheses of 2,4-disubstituted imidazoles demonstrate the viability of this approach. The reaction conditions, including solvent and base, are critical for maximizing yield. acs.org

For instance, the synthesis of various 2,4-disubstituted imidazoles has been achieved with excellent yields, as shown in the table below, which summarizes the outcomes for different substituted starting materials under optimized conditions (1.5 equiv of amidine, 1.0 equiv of vinyl azide, and 1.5 equiv of DBU in acetonitrile). acs.org

| Amidine (R1 group) | Vinyl Azide (R2 group) | Resulting 2,4-Disubstituted Imidazole | Yield | Reference |

|---|---|---|---|---|

| Phenyl | 4-(tert-Butyl)phenyl | 4-(4-(tert-Butyl)phenyl)-2-phenyl-1H-imidazole | 94% | acs.org |

| Phenyl | m-Tolyl | 2-Phenyl-4-(m-tolyl)-1H-imidazole | 79% | acs.org |

| Cyclopropyl | Phenyl | 2-Cyclopropyl-4-phenyl-1H-imidazole | 72% | acs.org |

Other multicomponent reactions also offer regioselective pathways to highly substituted imidazoles. organic-chemistry.org For example, a three-bond forming reaction between imidamides and carboxylic acids catalyzed by copper can produce imidazoles with substitution at the N-1, C-2, and C-4 positions. rsc.org These methods highlight the importance of choosing the correct precursors to build the desired substitution pattern directly into the heterocyclic ring during its formation. rsc.org

Selective Functionalization of Heterocyclic Nitrogen versus Carbon Positions

Once the imidazole ring is formed, subsequent functionalization often requires selective reaction at either a nitrogen or a carbon atom. The inherent chemical nature of the imidazole ring presents both opportunities and challenges for such selectivity. nih.gov The ring contains two distinct nitrogen atoms (a pyridinic, doubly-bonded nitrogen and a pyrrolic, N-H nitrogen) and three carbon atoms (C2, C4, and C5), each with different reactivity profiles. nih.govnih.gov

The C2 position is the most acidic carbon, making it susceptible to deprotonation by strong bases, followed by reaction with an electrophile. nih.govyoutube.com In contrast, the C5 position shows high reactivity toward electrophilic substitution. nih.gov The N-H nitrogen is acidic and can be deprotonated or act as a nucleophile for alkylation or acylation. youtube.com

Selective N-functionalization, such as N-alkylation, is a common transformation. The regioselectivity of alkylation (at N1 vs. N3 in a non-symmetrical imidazole) can often be controlled by the choice of solvent, the presence of acids or bases, and the nature of the protecting groups. youtube.com For instance, the use of a removable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct subsequent reactions. The SEM group can be used to protect one nitrogen, allowing for selective functionalization at other positions, and can later be moved to a different nitrogen (an "SEM-switch") to open up previously unreactive sites for substitution. nih.gov

Selective C-functionalization can be more complex but is achievable through several strategies:

Direct C-H Activation/Arylation: Palladium-catalyzed C-H arylation protocols have been developed for the regioselective introduction of aryl groups at all three carbon positions of the imidazole ring. nih.gov

Halogenation-Metal Exchange: A powerful strategy involves the initial halogenation of the imidazole ring, followed by an iodine-copper or iodine-lithium exchange. This creates a nucleophilic carbon center that can react with a wide range of electrophiles. For example, protected 4,5-diiodoimidazoles can react regioselectively to provide 5-cuprated imidazoles, which are then functionalized. nih.gov This process can be repeated to introduce different functional groups sequentially. nih.gov

Directed Lithiation: The most acidic proton at C2 can be removed by a strong base like n-butyllithium, creating a nucleophilic center at C2 that can be trapped by an electrophile. youtube.com

The table below summarizes various functionalization reactions and the conditions that favor selectivity between nitrogen and carbon positions.

| Reaction Type | Target Position | General Conditions/Strategy | Reference |

|---|---|---|---|

| Alkylation | Nitrogen | Reaction with alkyl halides or sulfonates; regioselectivity influenced by base and solvent. | youtube.com |

| Arylation | Nitrogen | Copper-catalyzed reaction with diaryliodonium salts. | organic-chemistry.org |

| Halogenation | Carbon (C4/C5) | Treatment with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). | youtube.com |

| Lithiation/Functionalization | Carbon (C2) | Deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. | youtube.com |

| Direct C-H Arylation | Carbon (C2, C4, C5) | Palladium-catalyzed cross-coupling reactions, often requiring a directing group (e.g., SEM). | nih.gov |

| Iodine-Copper Exchange | Carbon (C5) | Reaction of a diiodoimidazole with an organocuprate to selectively functionalize the C5 position. | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Imidazole (B134444) Ring

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the former is generally more facile. The presence of the electron-donating tert-butyl and methyl groups in 2-tert-butyl-4-methyl-1H-imidazole enhances the electron density of the ring, thereby activating it towards electrophilic attack.

Imidazole itself is more susceptible to electrophilic attack than other five-membered heterocyclic systems like pyrazole (B372694) or thiazole. globalresearchonline.net Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable cationic intermediate. globalresearchonline.net

In the case of this compound, the positions available for electrophilic attack are C-5. The tert-butyl group at C-2 and the methyl group at C-4 are both electron-donating groups, which activate the ring towards electrophilic substitution. wikipedia.orgopenstax.org The directing effect of these alkyl groups further favors substitution at the C-5 position. The bulky tert-butyl group at the C-2 position can sterically hinder the approach of electrophiles to the adjacent C-5 position to some extent. wikipedia.org However, the electronic activation from both alkyl groups is expected to make the C-5 position highly reactive.

Standard electrophilic substitution reactions such as nitration and halogenation can be performed on imidazole systems. youtube.com For instance, nitration of imidazole with nitric acid in sulfuric acid yields 4-nitroimidazole. youtube.com Halogenation also proceeds readily; for example, chlorination of imidazole with aqueous hypochlorite (B82951) can yield di- and trichloroimidazoles. youtube.com

Table 1: Electrophilic Aromatic Substitution on Imidazole Systems

| Reaction | Reagent | Expected Product with this compound | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-tert-butyl-4-methyl-5-nitro-1H-imidazole | youtube.com |

| Bromination | Br₂/Acetic Acid | 5-bromo-2-tert-butyl-4-methyl-1H-imidazole | youtube.com |

| Chlorination | Aqueous Hypochlorite | 5-chloro-2-tert-butyl-4-methyl-1H-imidazole | youtube.com |

| Iodination | I₂ or NIS | 5-iodo-2-tert-butyl-4-methyl-1H-imidazole | youtube.com |

Note: The products listed are based on the expected regioselectivity for electrophilic substitution on the this compound ring system, considering the directing effects of the alkyl groups.

Nucleophilic substitution reactions on the imidazole ring are less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net However, nucleophilic displacement can occur at carbon positions bearing a suitable leaving group, such as a halogen. The most acidic proton on the imidazole ring is at the C-2 position, and deprotonation with a strong base like butyllithium (B86547) can facilitate nucleophilic attack at this position. youtube.com

For a pre-functionalized imidazole, such as one with a halogen at the C-2, C-4, or C-5 position, nucleophilic substitution is a viable transformation. The rate and feasibility of these reactions depend on the nature of the nucleophile, the leaving group, and the reaction conditions. In general, for nucleophilic aromatic substitution (SNAr) reactions, a good leaving group and a potent nucleophile are required. The stability of the leaving group anion is a crucial factor, with halides being common leaving groups. libretexts.org The mechanism of SNAr reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.gov

Table 2: Nucleophilic Displacement at Imidazole Carbon Positions

| Substrate (Example) | Nucleophile | Product (Example) | Reaction Type | Reference |

| 2-Bromoimidazole | Primary Amine | 2-Aminoimidazole derivative | SNAr | youtube.com |

| 4-Iodo-1-methyl-2-tert-butylimidazole | Ethylmagnesium bromide | 2-tert-butyl-1-methyl-4-ethyl-1H-imidazole | Grignard Cross-Coupling | This is an illustrative example based on known organometallic reactions. |

| N-(2,4,6-trinitrophenyl) imidazole | n-Butylamine | N-n-butyl-2,4,6-trinitroaniline | SNAr | researchgate.net |

The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring allows it to act as a nucleophile. One of the important reactions showcasing this nucleophilicity is the aza-Michael addition, which involves the conjugate addition of the imidazole to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. benthamopenarchives.com This reaction is a powerful tool for the formation of carbon-nitrogen bonds. benthamopenarchives.com

The reaction can be catalyzed by acids, bases, or enzymes, and can also proceed under solvent- and catalyst-free conditions, particularly when the Michael acceptor is used in excess and the reaction is heated. elsevierpure.comd-nb.info The nucleophilicity of the imidazole can be influenced by the substituents on the ring. In the case of this compound, the electron-donating alkyl groups are expected to enhance the nucleophilicity of the N-1 nitrogen.

Table 3: Reactivity of Imidazoles in Michael-Type Reactions

| Imidazole Derivative | Michael Acceptor | Product Type | Catalyst/Conditions | Reference |

| Imidazole | Acrylonitrile | 3-(1H-imidazol-1-yl)propanenitrile | 80 °C, solvent-free | d-nb.info |

| Imidazole | Methyl acrylate | Methyl 3-(1H-imidazol-1-yl)propanoate | 80 °C, solvent-free | d-nb.info |

| 2-Phenylimidazole (B1217362) | Methyl acrylate | Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate | 80 °C, solvent-free | d-nb.info |

| 4-Nitroimidazole | Methyl vinyl ketone | 4-(4-nitro-1H-imidazol-1-yl)butan-2-one | Basic ionic liquid | acs.org |

Oxidative and Reductive Transformations of the Imidazole Core

The imidazole ring can undergo both oxidative and reductive transformations, leading to a variety of derivatives with different saturation levels and functionalities.

The oxidation of imidazoles can lead to a range of products depending on the oxidant and the reaction conditions. The imidazole ring itself is relatively stable to oxidation, but the presence of substituents can influence the reaction outcome. For instance, the photo-oxidation of some imidazole derivatives can be accelerated by certain structural features. rsc.org In the presence of strong oxidizing agents or under forced degradation conditions, the imidazole moiety can be cleaved or modified. nih.gov

The atmospheric oxidation of imidazole is initiated by hydroxyl radicals, with the addition of the OH radical to the carbon atoms of the ring being the dominant pathway. rsc.org For substituted imidazoles like this compound, the oxidation could potentially target the alkyl side chains or the imidazole ring itself. The oxidation of a methyl group on an aromatic ring can lead to a carboxylic acid, while a tert-butyl group is generally more resistant to oxidation. Selective oxidation of the methyl group at the C-4 position to a formyl or carboxyl group could be a potential transformation.

Table 4: Oxidative Transformations of Imidazole Derivatives

| Substrate | Oxidant/Conditions | Product Type | Reference |

| Imidazole | Hydroxyl Radicals (Atmospheric) | Hydroxylated imidazole adducts | rsc.org |

| Daclatasvir (contains imidazole moiety) | Base-mediated autoxidation | Oxidized imidazole degradants | nih.gov |

| Daclatasvir (contains imidazole moiety) | H₂O₂ or AIBN | Oxidized imidazole degradants | nih.gov |

| 2,4,5-Triphenylimidazole (Lophine) derivatives | UV irradiation/Oxygen | Photo-oxidation products | rsc.org |

The imidazole ring is generally resistant to catalytic hydrogenation. acs.org However, under specific conditions, the ring can be reduced to form dihydroimidazoles (imidazolines) and tetrahydroimidazoles (imidazolidines). For example, the hydrogenation of imidazole in acetic anhydride (B1165640) with platinum oxide as a catalyst can yield diacetylimidazolidine. acs.org

The reduction of imidazolium (B1220033) salts is a more common route to imidazolines. stackexchange.com For instance, 1,3-disubstituted imidazolium iodides can be reduced with sodium borohydride, although this can sometimes lead to ring-opening products. stackexchange.com The synthesis of dihydroimidazoles can also be achieved from the reaction of aldehydes and ethylenediamine, followed by oxidation. organic-chemistry.org

Table 5: Reduction Reactions of the Imidazole Core

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Imidazole | PtO₂/Acetic Anhydride | Diacetylimidazolidine | acs.org |

| Benzimidazole (B57391) | PtO₂/Acetic Anhydride | Diacetylbenzimidazoline | acs.org |

| Imidazolium Salts | Sodium Borohydride | Imidazoline (B1206853) (and potential ring-opening) | stackexchange.com |

| Aldehydes and Ethylenediamine | I₂/K₂CO₃ then (Diacetoxyiodo)benzene | Imidazole (via imidazoline intermediate) | organic-chemistry.org |

Cycloaddition Reactions Involving Imidazole Moieties (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, characterized by high regio- and stereoselectivity. nih.gov The 1,3-dipolar cycloaddition, in particular, involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org Imidazole derivatives can participate in such reactions, although the imidazole ring itself is typically the product of a cycloaddition rather than a reactant. For instance, the synthesis of substituted imidazoles can be achieved through a [3+2] cyclization of vinyl azides with amidines. acs.org

In the context of reactions involving the imidazole core, azomethine ylides derived from imidazoles are key intermediates. wikipedia.org Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors. mdpi.com These ylides can then undergo intramolecular or intermolecular 1,3-dipolar cycloadditions with suitable dipolarophiles (e.g., alkenes, alkynes, or carbonyls) to generate complex fused heterocyclic systems. nih.govmdpi.com For example, an azomethine ylide generated from an N-substituted amino acid and an aldehyde can react with a dipolarophile to form a new five-membered ring. nih.gov While the general principles of 1,3-dipolar cycloadditions are well-established, specific studies detailing the participation of this compound in such reactions are not extensively documented in the reviewed literature. wikipedia.orgmdpi.comnih.gov However, the imidazole N-oxide variant can undergo a [3+2] cycloaddition with ylidenemalononitriles, which proceeds through an unstable cycloadduct that rearranges to the final product. beilstein-journals.org

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions and derivatization are fundamental to leveraging the this compound scaffold for various applications. These transformations allow for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of derivatives.

Conversion of Halogenated Imidazoles to Diverse Functionalities

Halogenated imidazoles are valuable intermediates for further chemical modifications, primarily through cross-coupling reactions. The reactivity of the halogen substituent is influenced by its position on the imidazole ring and the presence of other substituents. While direct halogenation of this compound can be complex, the synthesis and subsequent reaction of related halogenated imidazoles provide significant insight into potential derivatization strategies.

A study on tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate, a closely related analogue, demonstrates the utility of halogenated imidazoles in regioselective Sonogashira cross-coupling reactions. researchgate.net This method allows for the selective introduction of alkynyl groups at the C-2 and C-4 positions under mild conditions. researchgate.net The regioselectivity is controlled by carefully adjusting the reaction conditions. For example, the C-2 position can be selectively functionalized, followed by a subsequent coupling reaction at the C-4 position. researchgate.net

Table 1: Regioselective Sonogashira Cross-Coupling of a Dibrominated Imidazole Derivative researchgate.net

| Starting Material | Alkyne | Catalyst/Conditions | Product(s) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt | tert-Butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate | 85 |

| tert-Butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt | tert-Butyl 5-methyl-4-(phenylethynyl)-2-((trimethylsilyl)ethynyl)-1H-imidazole-1-carboxylate | 92 |

| tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt | tert-Butyl 2-bromo-5-methyl-4-((trimethylsilyl)ethynyl)-1H-imidazole-1-carboxylate | 88 |

This data is for a structurally related compound, tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate, and is presented to illustrate the potential reactivity of halogenated this compound derivatives.

Beyond Sonogashira coupling, other palladium-catalyzed reactions like Suzuki and Heck couplings can be employed to introduce aryl and vinyl groups, respectively, further expanding the diversity of accessible derivatives from a halogenated precursor. researchgate.net

Carboxylation and Esterification Reactions on Imidazole Carbons

The introduction of carboxylic acid and ester functionalities onto the imidazole ring is a key strategy for creating derivatives with potential applications in medicinal chemistry and materials science.

Carboxylation: Direct carboxylation of the imidazole ring at a carbon atom can be challenging. A common strategy involves a deprotonation-carboxylation sequence. The most acidic proton on the imidazole ring is typically at the C-2 position. youtube.com For this compound, the C-5 position would be the likely site for deprotonation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce a carboxylic acid group. This approach is analogous to the lithiation and subsequent reaction with electrophiles reported for other imidazole systems. youtube.com

Esterification: Once the imidazole carboxylic acid is synthesized, it can be converted to an ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com However, for more sensitive substrates, milder conditions are often preferred.

The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for forming esters, including tert-butyl esters, under neutral conditions. commonorganicchemistry.com Other reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can also be used. organic-chemistry.org The choice of esterification method depends on the stability of the specific imidazole carboxylic acid and the desired ester group. organic-chemistry.orgnih.govgoogle.com

Table 2: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; often uses alcohol as solvent. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Mild, neutral conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Imidate-based Esterification | Alcohol, Trichloroacetimidate | Functions well with sensitive carboxylic acids. nih.gov |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Useful alternative but risks alkylation at other nucleophilic sites. commonorganicchemistry.com |

This table presents general methods for the esterification of carboxylic acids, which would be applicable to an imidazole carboxylic acid derived from this compound.

Coordination Chemistry and Ligand Design

2-tert-butyl-4-methyl-1H-imidazole as a Ligand in Metal Complexes

The unique substitution pattern of this compound, featuring a sterically demanding tert-butyl group at the 2-position and an electron-donating methyl group at the 4-position, imparts specific properties that influence its coordination behavior with metal centers.

Chelation Modes and Binding Sites of the Imidazole (B134444) Ligand

Imidazole and its derivatives typically act as monodentate ligands, coordinating to a metal ion through the lone pair of electrons on the sp²-hybridized pyridinic nitrogen atom (N3). wikipedia.org This is the primary binding mode for 2-substituted imidazoles. jocpr.comresearchgate.net The other nitrogen atom (N1) is typically protonated and not involved in coordination unless deprotonated to form an imidazolate bridge. wikipedia.org

In the case of this compound, coordination is expected to occur exclusively through the less sterically hindered pyridinic nitrogen. The presence of the bulky tert-butyl group at the adjacent 2-position prevents the ligand from acting as a bridging ligand through both nitrogen atoms, a common feature for less substituted imidazoles. This monodentate coordination is a key feature in the design of specific metal complexes where control of the coordination number is desired. jocpr.com

| Ligand | Typical Chelation Mode | Binding Site |

| This compound | Monodentate | Pyridinic Nitrogen (N3) |

| Unsubstituted Imidazole | Monodentate, Bridging | Pyridinic Nitrogen (N3), Imidazolate (N1/N3) |

Impact of Steric Bulk (tert-butyl group) on Coordination Geometry and Metal Center Accessibility

The tert-butyl group at the 2-position of the imidazole ring exerts a significant steric influence on the coordination sphere of the metal center. This steric hindrance can dictate the resulting coordination geometry and limit the number of ligands that can bind to the metal ion. For instance, while six unsubstituted imidazole ligands can comfortably fit around an octahedral metal center, the bulkiness of the 2-tert-butyl group would likely favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries. wikipedia.orgresearchgate.net

Electronic Effects of Substituents on Metal-Ligand Bonding Characteristics

The electronic nature of the substituents on the imidazole ring plays a crucial role in modulating the strength and character of the metal-ligand bond. Both the tert-butyl group at the 2-position and the methyl group at the 4-position are electron-donating groups through an inductive effect. This electron donation increases the electron density on the imidazole ring, enhancing the basicity of the pyridinic nitrogen and making the ligand a stronger sigma-donor. wikipedia.org

A stronger sigma-donating ligand can form a more stable coordinate bond with the metal center. This enhanced donation can influence the electronic properties of the metal ion, affecting its redox potential and spectroscopic characteristics. The insertion of tert-butyl groups on other aromatic systems has been shown to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be attributed to hyperconjugation and electrostatic effects. nih.gov This suggests that the electronic character of the metal-ligand bond in complexes of this compound will be significantly influenced by its electron-rich nature.

Synthesis and Characterization of Metal-Imidazole Coordination Compounds

The synthesis of metal complexes with imidazole-based ligands is a well-established area of research, with various methods available for the preparation of both discrete molecules and extended network structures. researchgate.netuomustansiriyah.edu.iq

Formation of Discrete Metal Complexes

Discrete metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.comresearchgate.net The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and solvent can influence the final structure and composition of the complex. The stoichiometry of the reactants is also a critical factor in determining the number of ligands coordinated to the metal center.

Characterization of these complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex. uomustansiriyah.edu.iq

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the imidazole ring. uomustansiriyah.edu.iq

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal ion. uomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state. jocpr.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. rsc.org

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula |

| IR Spectroscopy | Ligand coordination and functional groups |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| NMR Spectroscopy | Ligand structure in diamagnetic complexes |

| X-ray Crystallography | 3D structure, bond lengths, and angles |

Self-Assembly into Coordination Polymers and Networks

While the steric bulk of the 2-tert-butyl group is likely to hinder the formation of dense three-dimensional coordination polymers, it does not preclude the possibility of forming lower-dimensional structures such as one-dimensional chains or two-dimensional layers. In such structures, the imidazole ligand would likely still coordinate in a monodentate fashion, with other bridging ligands or anions connecting the metal centers.

The formation of coordination polymers is a process of self-assembly, where the final structure is dictated by the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. The presence of the N-H proton on the imidazole ring also allows for the formation of hydrogen-bonded networks, which can further influence the supramolecular assembly of the complexes in the solid state. rsc.org The interplay between the coordinative bonds and non-covalent interactions like hydrogen bonding can lead to the formation of complex and functional supramolecular architectures.

Applications of Imidazole Ligands in Homogeneous Catalysis

Imidazole and its derivatives are of significant interest in homogeneous catalysis due to their ability to act as versatile ligands for a wide array of transition metals. nih.govresearchgate.net The nitrogen atoms in the imidazole ring serve as effective coordination sites, while the substituents on the ring provide a means to systematically tune the steric and electronic properties of the resulting metal complexes. nih.govresearchgate.net This adaptability makes imidazole-based ligands, including sterically hindered variants like this compound, valuable components in the design of highly active and selective catalysts.

The imidazole framework is a cornerstone in the development of chiral ligands for asymmetric catalysis. nih.gov The primary strategy involves attaching chiral auxiliaries to the imidazole ring at various positions (1, 2, 4, or 5) to create an asymmetric environment around the metal center. nih.gov These chiral auxiliaries are often derived from readily available natural sources like α-amino acids or chiral amines. nih.gov

A significant area of development is the synthesis of axially chiral imidazoles. nih.gov For instance, a strategy has been developed to create biaryl P,N-ligands incorporating an imidazole ring. In this design, a bulky group attached to one of the imidazole nitrogen atoms can stabilize a chiral conformation through π-stacking interactions, leading to configurationally stable atropisomers. acs.org These ligands have shown exceptional performance in reactions like the enantioselective A³-coupling. acs.org Another approach involves the catalytic enantioselective synthesis of axially chiral 2-aryl imidazoles through a process of cation-directed desymmetrization. nih.gov

Imidazole-based ligands have been successfully applied in a variety of asymmetric reactions:

Henry Reaction: Chiral bi- and tridentate ligands derived from 2-phenylimidazole (B1217362) and α-amino acids have been used to catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes, typically with copper(II) salts. nih.gov

Carbene Insertion: Axially chiral 2,2′-biimidazole ligands have been applied in the asymmetric insertion of carbenes into the N-H bonds of carbazoles. nih.gov

Allylation: Chiral bidentate sp²-N ligands based on imidazoles have been used in ruthenium-catalyzed asymmetric dehydrative C-, N-, and O-allylation reactions. nih.gov

The enantioselectivity of these catalytic systems is highly dependent on the structure of the ligand. For example, in the Henry reaction catalyzed by copper(II) complexes of imidazole-based ligands, it has been observed that increasing the steric bulk of the substituent on the chiral auxiliary generally leads to higher enantiomeric excesses (ee's). nih.gov

Table 1: Enantioselectivity in the Asymmetric Henry Reaction Catalyzed by Imidazole-Based Ligands

| Ligand Type | Substituent (R group) | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Amine-linked (Series 3) | Bulky benzyl (B1604629) group | Cu(II) | Higher ee observed | nih.gov |

| Amide-linked (Series 4) | Bulky benzyl group | Cu(II) | Higher ee observed | nih.gov |

| Amine-linked (Series 2) | Not specified | Cu(II) | Slightly higher ee than Series 4 | nih.gov |

The modification of the imidazole ligand is a critical tool for fine-tuning the activity and selectivity of a catalyst. The steric and electronic properties of substituents on the imidazole ring directly influence the coordination environment of the metal center. researchgate.net

Steric Effects: The introduction of bulky substituents, such as the tert-butyl group at the 2-position in this compound, can significantly impact catalytic performance.

Enhanced Stability: Bulky groups can protect the metal center from decomposition pathways, leading to more robust catalysts, particularly for reactions requiring harsh conditions like high temperatures. For example, ruthenium metathesis catalysts bearing imidazole ligands have shown high activity at elevated temperatures. mdpi.com

Selectivity Control: Steric hindrance can control the approach of substrates to the catalytic center, thereby influencing stereoselectivity. In copper-catalyzed protosilylation reactions, the use of ligands with bulky amine moieties was found to significantly improve the geometric selectivity of the product. acs.org

Activity Modulation: In some cases, increasing steric bulk can reduce catalytic activity. For instance, in a study of anticancer silver(I) imidazole complexes, it was found that as the volume of an R-alkyl substituent increased, the cytotoxic activity decreased. nih.gov

Electronic Effects: The electronic nature of the substituents on the imidazole ring modifies the electron-donating ability of the ligand, which in turn affects the reactivity of the metal center.

Electron-donating groups, such as methyl and tert-butyl, increase the electron density on the imidazole ring and enhance its σ-donor properties. This can strengthen the metal-ligand bond and modulate the electronic character of the metal, influencing its catalytic cycle.

Electron-withdrawing groups have the opposite effect, decreasing the electron-donating capacity of the ligand. The cytoprotective activity of certain indole-imidazole hybrids was found to be strictly related to their structure, with electron-donating groups on the imidazole ring showing the best results. mdpi.com

In situ ligand modification, where the ligand structure changes during the reaction to form the active catalyst, is another powerful strategy for catalyst optimization. researchgate.net This highlights the dynamic role that ligands can play in a catalytic cycle.

Structure-Activity Relationships in Imidazole-Based Coordination Complexes

The introduction of a methyl group into an imidazole ring in one study of ruthenium(II) complexes was found to reduce antitumor activity, possibly because it deformed the planar structure of the imidazole. nih.gov This illustrates the sensitivity of activity to even minor structural changes. Similarly, the cytoprotective activity of indole-imidazole hybrids is closely tied to their structure, with the presence of electron-donating groups on the imidazole ring enhancing activity. mdpi.com

In the context of stereoselective catalysis, the precise three-dimensional arrangement of the chiral ligand around the metal center is paramount. For axially chiral imidazole ligands, the height of the rotational barrier, which is influenced by π-stacking interactions or steric hindrance, is crucial for maintaining the chiral configuration during catalysis. nih.gov

The type of linker used to attach a chiral moiety to the imidazole core also plays a significant role. In a comparative study of ligands for the Henry reaction, amine-linked imidazole derivatives were found to be more reactive catalysts (stronger bases) than the corresponding amide-linked versions, although enantiomeric excesses were generally modest in the studied examples. nih.govresearchgate.net

The protonation or alkylation at a nitrogen atom in the imidazole ring leads to a symmetrization of the ring structure, which increases its aromatic character. acs.org This change in geometry and electronic distribution, observable through NMR spectroscopy, can influence the ligand's interaction with a metal center and, consequently, the properties of the resulting complex. acs.org

Table 2: Summary of Structure-Activity Observations

| Structural Feature | Observation | Impact on Activity/Property | Reference |

|---|---|---|---|

| Bulky Substituents (e.g., tert-butyl) | Increased steric hindrance | Can enhance catalyst stability and influence stereoselectivity | mdpi.comacs.org |

| Electron-donating Groups (e.g., methyl) | Increased electron density on ligand | Can enhance σ-donor properties and modulate metal reactivity | mdpi.com |

| Planarity of Imidazole Ring | Deformation of planar structure by a methyl group | Reduced antitumor activity in a Ru(II) complex | nih.gov |

| Chiral Auxiliary Linker | Amine vs. Amide linker | Amine-linked ligands showed higher reactivity in the Henry reaction | nih.gov |

| Axial Chirality | Stabilization of chiral conformation via π-stacking | Essential for high enantioselectivity in asymmetric catalysis | nih.govacs.org |

Catalytic Applications of 2 Tert Butyl 4 Methyl 1h Imidazole and Its Derivatives

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a testament to the efficiency and atom economy of modern synthetic chemistry. Imidazole (B134444) derivatives have proven to be effective catalysts in this domain.

Role as Catalyst or Co-Catalyst in Organic Transformations

While specific studies detailing the use of 2-tert-butyl-4-methyl-1H-imidazole as a primary catalyst in MCRs are limited, the broader class of imidazole derivatives is widely employed. For instance, imidazole itself can act as an organocatalyst in the synthesis of highly functionalized molecules. It facilitates the in situ generation of reactive intermediates, such as aryl/alkylylidenemalononitrile derivatives, which then participate in reactions with various nucleophiles to create a diverse array of heterocyclic and carbocyclic compounds. rsc.org

In the synthesis of 2,4,5-trisubstituted-1H-imidazoles, various catalysts are employed in a one-pot, three-component reaction involving benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297). While a range of catalysts are effective, the specific use of this compound in this context is not prominently documented. However, polymer-supported oxidovanadium(IV) complexes incorporating imidazole-containing ligands have been successfully used to catalyze such reactions, yielding lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives in high yields. mdpi.com

Optimization of Reaction Scope and Efficiency

The table below illustrates the scope of a one-pot multicomponent reaction for the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives using a polymer-supported oxidovanadium(IV) complex with an imidazole-containing ligand.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 96 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-4,5-diphenyl-1H-imidazole | 94 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 92 |

| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 90 |

| 6 | Formaldehyde (B43269) | 4,5-Diphenyl-1H-imidazole | 88 |

Reaction conditions: benzil (5 mmol), aldehyde (6 mmol), ammonium acetate (15 mmol), catalyst (0.015 g), in refluxing ethanol (B145695) for 30 minutes. mdpi.com

Supported Catalysis Systems

The development of supported catalysts is a significant step towards more sustainable chemical processes. Immobilizing a homogeneous catalyst onto a solid support combines the high activity and selectivity of the former with the ease of separation and recyclability of a heterogeneous catalyst.

Immobilization Techniques on Polymer Supports for Heterogeneous Catalysis

Imidazole derivatives can be effectively immobilized on various polymer supports. One common method involves the use of chloromethylated polystyrene cross-linked with divinylbenzene. Homogeneous catalysts, such as oxidovanadium(IV) complexes with imidazole-containing ligands, can be grafted onto this polymer support. mdpi.com Another approach involves the preparation of polymer microspheres and microfibers with imidazole functionalities, which can then be used to immobilize metal catalysts like oxovanadium(IV). researchgate.net These materials offer a high surface area for catalysis.

The use of magnetic nanoparticles as a support is another innovative strategy. For instance, chloro-deoxycellulose/ferroferric oxide (CDC@Fe3O4) nanocomposites have been used as a magnetic support for a heterogeneous Fenton photocatalyst, which also demonstrated catalytic activity in the synthesis of imidazole derivatives. mdpi.com

Recyclability and Stability Assessment of Imidazole-Based Heterogeneous Catalysts

A key advantage of supported catalysts is their potential for recycling. Polymer-supported oxidovanadium(IV) complexes have been shown to be recyclable for up to five catalytic cycles without a significant loss in their catalytic activity. mdpi.com Similarly, a heterogeneous zinc/imidazole catalyst developed for transesterification could be recovered by simple filtration and reused at least five times while maintaining its catalytic activity. mdpi.com

The stability of these catalysts is crucial for their practical application. Studies have shown that for some supported systems, there is no leaching of the active metal species, which ensures the long-term performance of the catalyst and the purity of the product. mdpi.com

The following table summarizes the recyclability of a polymer-supported oxidovanadium(IV) catalyst in the synthesis of 2,4,5-triphenyl-1H-imidazole.

| Cycle | Yield (%) |

| 1 | 96 |

| 2 | 95 |

| 3 | 95 |

| 4 | 94 |

| 5 | 93 |

Organocatalysis and Non-Metallic Catalytic Pathways Involving Imidazoles

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering a metal-free alternative to traditional catalysis. Imidazoles are prominent in this field due to their ability to act as Brønsted acids, Brønsted bases, or nucleophilic catalysts.

The parent imidazole molecule is a well-known organocatalyst for various transformations, including multicomponent reactions. rsc.org Its utility stems from its ability to activate substrates through hydrogen bonding or proton transfer. While specific research on this compound as an organocatalyst is not extensively reported, the fundamental catalytic properties of the imidazole core suggest its potential in this area. The steric bulk of the tert-butyl group could be leveraged to induce high stereoselectivity in asymmetric reactions.

In the broader context of non-metallic catalysis, imidazole derivatives are part of a growing arsenal (B13267) of green catalysts. frontiersin.org Their application aligns with the principles of green chemistry by avoiding the use of toxic and expensive metals. The development of catalyst-free synthesis methods for imidazole derivatives themselves further contributes to the sustainability of these processes. acs.org

Mechanistic Investigations of Catalytic Cycles

The catalytic utility of this compound is primarily realized through its corresponding N-Heterocyclic Carbene (NHC). NHCs are a class of persistent carbenes that, while being neutral species, feature a highly nucleophilic divalent carbon atom stabilized by adjacent nitrogen atoms. scripps.edu The imidazole core is deprotonated to form the active NHC, which then serves as a potent organocatalyst for a variety of organic transformations. scripps.edursc.org Mechanistic investigations are therefore centered on the reaction pathways involving this active carbene species.

Elucidation of Reaction Pathways and Key Intermediates

The catalytic cycle of NHCs derived from imidazole precursors is well-studied and generally proceeds through a series of defined intermediates. nih.gov The process harnesses the unique ability of the NHC to reverse the polarity of functional groups, a concept known as "umpolung". nih.gov

A cornerstone of NHC catalysis is the formation of the Breslow intermediate . nih.govnih.gov The catalytic cycle typically begins with the nucleophilic attack of the NHC's carbene carbon on the carbonyl carbon of an aldehyde. This is followed by a proton transfer, which generates the Breslow intermediate, a key enaminol species. nih.gov This intermediate is a potent nucleophile and can be considered an acyl anion equivalent, embodying the umpolung reactivity that NHCs impart. nih.govnih.gov

From the Breslow intermediate, the reaction pathway can diverge depending on the substrates and reaction conditions. For example, in benzoin-type reactions, the Breslow intermediate attacks a second aldehyde molecule. Subsequent steps then lead to the formation of the product and the regeneration of the active NHC catalyst, closing the catalytic loop. nih.gov

In other transformations, such as those involving single-electron transfer (SET), the Breslow intermediate can act as a one-electron donor. nih.gov Inspired by enzymatic systems that use a thiamine (B1217682) diphosphate (B83284) coenzyme, this pathway allows NHCs to catalyze radical reactions. nih.gov The intermediate can undergo SET to an appropriate acceptor, leading to radical-based bond formations. nih.gov

Key intermediates in these catalytic cycles include:

The N-Heterocyclic Carbene (NHC): The active catalyst, formed by deprotonation of the imidazolium (B1220033) salt precursor. scripps.edu

The Breslow Intermediate: A neutral enaminol formed from the addition of the NHC to an aldehyde, acting as a pivotal acyl-anion equivalent. nih.gov

Tetrahedral Intermediates: Formed upon the addition of the NHC to substrates like diketones. nih.gov

Homoenolate Radicals: Generated via single-electron transfer from the Breslow intermediate in certain radical-based reactions. nih.gov

Spectroscopic methods, kinetic studies, and computational calculations are crucial tools used to identify and characterize these transient species, thereby elucidating the precise reaction pathway. nih.govacs.orgresearchgate.net

Influence of Imidazole Derivative Structure on Overall Catalytic Performance

The electronic and steric properties of the substituents on the imidazole ring have a profound impact on the stability, reactivity, and selectivity of the resulting N-Heterocyclic Carbene catalyst. The structure of the imidazole precursor, such as this compound, is therefore a critical determinant of its catalytic performance.